Empagliflozin R-Furanose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

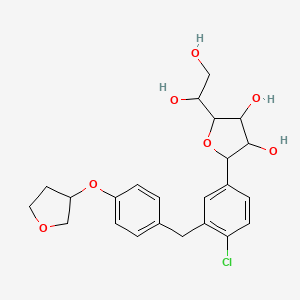

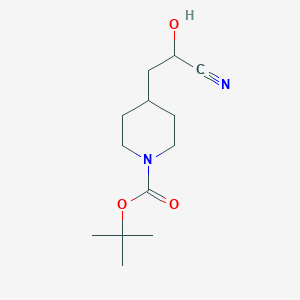

Empagliflozin R-Furanose is a derivative of empagliflozin, a sodium-glucose co-transporter-2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. This compound is a mixture of R and S isomers of empagliflozin furanose, which are byproducts in the synthesis of the empagliflozin drug .

Wirkmechanismus

Target of Action

Empagliflozin R-Furanose primarily targets the sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is a transporter primarily responsible for the reabsorption of glucose in the kidney . By inhibiting SGLT2, this compound reduces the reabsorption of glucose, leading to an increase in glucose excretion .

Mode of Action

This compound interacts with its target, SGLT2, by inhibiting its function . This inhibition blocks the reabsorption of glucose in the kidney, thereby increasing the amount of glucose excreted in the urine . This mechanism corrects hyperglycemia independently of insulin .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting SGLT2, it reduces renal glucose reabsorption, leading to glucosuria and a decrease in plasma glucose levels . This action also results in a reduction in glycemic spikes and glycated hemoglobin A1C levels with prolonged use . Furthermore, this compound has been found to modulate the PI3K/AKT/P21 signaling pathway in the senescent liver .

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours . The mean terminal half-life ranges from 10.3 to 18.8 hours in multiple-dose studies . This compound shows linear pharmacokinetics with respect to time . No clinically relevant alterations in pharmacokinetics were observed in mild to severe hepatic impairment, or in mild to severe renal impairment and end-stage renal disease .

Result of Action

The primary result of this compound’s action is the lowering of blood glucose levels . By preventing glucose reabsorption in the kidneys, it increases the amount of glucose excreted in the urine, thereby reducing hyperglycemia . Additionally, this compound has been found to have pleiotropic effects, including cardiomyocyte oxidative stress modulation, influencing cardiomyocyte stiffness, myocardial extracellular matrix remodeling, and systemic inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, the effectiveness of this compound can be affected by the patient’s overall health status, including the presence of conditions like heart failure .

Biochemische Analyse

Biochemical Properties

Empagliflozin R-Furanose interacts with various enzymes, proteins, and other biomolecules to exert its effects. It primarily inhibits the sodium-glucose co-transporter 2, which is responsible for glucose reabsorption in the kidneys . By inhibiting this transporter, this compound increases urinary glucose excretion, thereby lowering blood glucose levels. Additionally, it interacts with dipeptidyl peptidase 4, reducing postprandial glucose levels . These interactions highlight the compound’s role in glucose metabolism and its potential therapeutic benefits for patients with type 2 diabetes.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase erythropoietin production, which enhances erythropoiesis and improves myocardial function by enhancing oxygen delivery to tissues . Additionally, this compound protects cardiomyocytes from ischemia/reperfusion-induced injury by activating the ERK1/2-dependent cell-survival signaling pathway . These effects underscore the compound’s potential in improving cardiovascular outcomes in patients with diabetes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the sodium-glucose co-transporter 2, reducing renal glucose reabsorption and promoting urinary glucose excretion . This inhibition leads to a decrease in plasma glucose levels and an improvement in glycemic control. Additionally, this compound modulates oxidative stress and myocardial extracellular matrix remodeling by inhibiting the Na+/H+ exchanger 1 . These molecular interactions contribute to the compound’s therapeutic effects in managing diabetes and its complications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in both in vitro and in vivo studies. For instance, in a study involving patients with ST-elevation myocardial infarction, this compound treatment improved left ventricular ejection fraction over a 40-day period . Additionally, the compound has demonstrated long-term cardioprotective effects by reducing the susceptibility to reperfusion-induced arrhythmias . These findings highlight the compound’s potential for sustained therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodents, the compound has been shown to improve glucose metabolism by enhancing urinary glucose excretion and reducing blood glucose levels . Higher doses of this compound have been associated with greater reductions in blood glucose levels and improved cardiovascular outcomes . At very high doses, the compound may exhibit toxic or adverse effects, underscoring the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucose and lipid metabolism. It promotes the catabolism of branched-chain amino acids and affects the mTOR/p-ULK1 signaling pathway, enhancing autophagy in diabetic hearts . Additionally, the compound influences fatty acid metabolism, which may contribute to its cardioprotective effects . These metabolic interactions highlight the compound’s multifaceted role in regulating metabolic processes and improving cardiovascular health.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is well absorbed after oral administration and reaches peak plasma concentrations within a few hours . The compound is distributed to major organs, including the kidneys, liver, and heart, where it exerts its therapeutic effects . The transport and distribution of this compound are crucial for its efficacy in managing diabetes and its complications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the renal proximal tubules, where it inhibits the sodium-glucose co-transporter 2 . Additionally, it may localize to other cellular compartments, such as the mitochondria and endoplasmic reticulum, where it modulates oxidative stress and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

The preparation of empagliflozin involves several synthetic routes and reaction conditions. One method includes the reduction of a compound of formula 14 in the presence of a reducing agent to obtain empagliflozin . Another method involves hydrolyzing a compound of formula 13, followed by selective hydroxyl protection to obtain a compound of formula 14, which is then reduced to obtain empagliflozin . Industrial production methods often follow these synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Empagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include reducing agents for the reduction steps and hydroxyl protecting groups for selective protection . The major products formed from these reactions are intermediates that lead to the final empagliflozin compound.

Wissenschaftliche Forschungsanwendungen

Empagliflozin R-Furanose has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference material for analytical and bio-analytical methods . In biology and medicine, this compound is studied for its potential effects on glucose metabolism and its role as an SGLT2 inhibitor . In the pharmaceutical industry, it is used in the development and quality control of empagliflozin-based medications .

Vergleich Mit ähnlichen Verbindungen

Empagliflozin R-Furanose is unique compared to other similar compounds due to its specific inhibition of SGLT2. Similar compounds include other SGLT2 inhibitors such as canagliflozin and dapagliflozin . These compounds also inhibit SGLT2 but may differ in their selectivity, pharmacokinetics, and clinical effects. Empagliflozin is noted for its high selectivity for SGLT2 over SGLT1, which contributes to its effectiveness and safety profile .

Eigenschaften

CAS-Nummer |

1620758-31-7 |

|---|---|

Molekularformel |

C23H27ClO7 |

Molekulargewicht |

450.9 g/mol |

IUPAC-Name |

(2R,3R,4R,5R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21+,22+,23+/m0/s1 |

InChI-Schlüssel |

RAQUDPJZAZMKRD-JTDQPSCISA-N |

SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl |

Isomerische SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)Cl |

Kanonische SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate](/img/structure/B1432172.png)

![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)

![Acetic acid, 2-[2-[[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-](/img/structure/B1432187.png)